3-Methylbenzylzinc chloride

Catalog No.
S1910446
CAS No.
312693-20-2
M.F
C8H9ClZn
M. Wt
206 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzylzinc chloride

CAS Number

312693-20-2

Product Name

3-Methylbenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-methanidyl-3-methylbenzene

Molecular Formula

C8H9ClZn

Molecular Weight

206 g/mol

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

FFHVTPVONCJGLZ-UHFFFAOYSA-M

SMILES

CC1=CC(=CC=C1)[CH2-].Cl[Zn+]

Canonical SMILES

CC1=CC(=CC=C1)[CH2-].Cl[Zn+]

Organic Synthesis:

Organozinc compounds are valuable reagents in organic synthesis due to their ability to act as nucleophiles. The zinc atom creates a polarity within the molecule, making the carbon atom susceptible to attack by electrophiles. 3-Methylbenzylzinc chloride, with its reactive zinc-carbon bond, could potentially be used in various organic reactions like:

  • Negishi coupling: This reaction allows for the formation of carbon-carbon bonds between an organic halide and an unsaturated carbon
  • Kumada-Corriu coupling: Similar to Negishi coupling, this reaction creates carbon-carbon bonds but uses organometallic reagents like Grignard reagents or organozinc compounds
  • Suzuki-Miyaura coupling: This widely used reaction constructs carbon-carbon bonds between a boronic acid and an organic halide or pseudohalide

The success of these reactions would depend on optimizing reaction conditions and exploring the reactivity of 3-Methylbenzylzinc chloride compared to other established organozinc reagents.

Medicinal Chemistry:

Organozinc compounds have shown promise in medicinal chemistry due to their potential biological activities. 3-Methylbenzylzinc chloride, with its aromatic group and zinc center, could be investigated for its:

  • Antibacterial or antifungal properties: The zinc atom may interact with essential bacterial or fungal enzymes, potentially disrupting their function
  • Anticancer properties: Some organozinc compounds have exhibited cytotoxicity (cell killing) towards cancer cells . Further research would be needed to determine if 3-Methylbenzylzinc chloride possesses similar properties.

It's important to note that these are hypothetical applications, and substantial research is required to validate the effectiveness of 3-Methylbenzylzinc chloride in these areas.

Material Science:

Organozinc compounds can be used as precursors for the synthesis of novel materials. 3-Methylbenzylzinc chloride, containing an aromatic group and a reactive zinc center, could potentially be a building block for:

  • Functionalized polymers: The incorporation of the 3-methylbenzyl group into a polymer chain could provide specific properties like conductivity or controlled release of molecules
  • Zinc-containing nanoparticles: The zinc atom could serve as a nucleation site for nanoparticle formation, with the 3-methylbenzyl group influencing the particle properties

3-Methylbenzylzinc chloride is an organozinc compound characterized by the molecular formula C8H9ClZn\text{C}_8\text{H}_9\text{ClZn}. This compound is typically encountered as a solution in tetrahydrofuran, a common solvent in organic synthesis. It is recognized for its reactivity and versatility, particularly in the formation of carbon-carbon bonds, making it a valuable reagent in various

3-Methylbenzylzinc chloride participates primarily in nucleophilic substitution reactions. The zinc atom in the compound creates a polarized bond with the carbon atom, allowing it to act as a nucleophile. This enables it to attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. Common electrophiles that react with this compound include alkyl halides, acyl chlorides, and carbonyl compounds.

Types of Reactions

  • Nucleophilic Substitution Reactions: Formation of substituted benzyl compounds.
  • Oxidation and Reduction Reactions: Less common but possible under specific conditions.
  • Addition Reactions: Can add to carbonyl compounds to yield alcohols or ketones.

While 3-Methylbenzylzinc chloride is primarily used in organic synthesis, its potential biological activities warrant investigation. Organometallic compounds, including organozinc reagents, have been explored for their roles in medicinal chemistry. The specific biological effects of 3-Methylbenzylzinc chloride remain largely hypothetical and require further research to validate any therapeutic applications or biological interactions .

The synthesis of 3-Methylbenzylzinc chloride typically involves the reaction of 3-methylbenzyl chloride with zinc metal in a suitable solvent like tetrahydrofuran. This reaction is generally performed under inert atmospheric conditions to prevent oxidation:

3 Methylbenzyl chloride+Zinc3 Methylbenzylzinc chloride\text{3 Methylbenzyl chloride}+\text{Zinc}\rightarrow \text{3 Methylbenzylzinc chloride}

In industrial contexts, high-purity reagents and controlled conditions are employed to ensure product consistency and quality. Additional purification steps may be necessary to remove impurities.

3-Methylbenzylzinc chloride is extensively utilized in organic synthesis due to its ability to form carbon-carbon bonds. Its applications include:

  • Synthesis of Complex Organic Molecules: Used in the development of pharmaceuticals and natural products.
  • Material Science: Acts as a precursor for functional materials and polymers.
  • Catalysis: Serves as a reagent in various catalytic processes .

Several similar organozinc compounds can be compared to 3-Methylbenzylzinc chloride, each exhibiting unique properties due to variations in their structure:

Compound NameMolecular FormulaKey Features
4-Methylbenzylzinc chlorideC8H9ClZn\text{C}_8\text{H}_9\text{ClZn}Methyl group at para position; different reactivity profile.
2-Methoxybenzylzinc chlorideC9H11OClZn\text{C}_9\text{H}_{11}\text{O}\text{ClZn}Contains a methoxy group; affects nucleophilicity.
3-Methoxybenzylzinc chlorideC9H11OClZn\text{C}_9\text{H}_{11}\text{O}\text{ClZn}Similar structure with methoxy at meta position; alters reactivity.

Uniqueness: The presence of the methyl group at the meta position on the benzyl ring distinguishes 3-Methylbenzylzinc chloride from its counterparts. This structural feature influences its reactivity and selectivity during

Dates

Modify: 2023-08-16

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